2-(Aminomethyl)-1-iodonaphthalene
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Overview
Description
2-(Aminomethyl)-1-iodonaphthalene: is an organic compound that features a naphthalene ring substituted with an iodo group at the first position and an aminomethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-iodonaphthalene typically involves the iodination of 2-(Aminomethyl)naphthalene. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction to form 2-(Aminomethyl)-1-naphthylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 2-(Aminomethyl)-1-azidonaphthalene, 2-(Aminomethyl)-1-cyanonaphthalene, etc.
Oxidation Reactions: Products include 2-(Iodomethyl)-1-naphthylamine and corresponding nitriles.
Reduction Reactions: Products include 2-(Aminomethyl)-1-naphthylamine.
Scientific Research Applications
Chemistry: 2-(Aminomethyl)-1-iodonaphthalene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-iodonaphthalene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 2-(Aminomethyl)-1-bromonaphthalene
- 2-(Aminomethyl)-1-chloronaphthalene
- 2-(Aminomethyl)-1-fluoronaphthalene
Comparison: 2-(Aminomethyl)-1-iodonaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s overall reactivity and interaction with other molecules.
Properties
CAS No. |
1261800-92-3 |
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Molecular Formula |
C11H10IN |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(1-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
InChI Key |
GSCFNGLOAZPBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CN |
Origin of Product |
United States |
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